molecular formula C17H19NO2S B5504609 [(2,4,6-Trimethylphenyl)sulfonyl]indoline

[(2,4,6-Trimethylphenyl)sulfonyl]indoline

Cat. No.: B5504609
M. Wt: 301.4 g/mol
InChI Key: GNGNIJOTWKGGJV-UHFFFAOYSA-N
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Description

[(2,4,6-Trimethylphenyl)sulfonyl]indoline is an organic compound that belongs to the class of sulfonyl indoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with a 2,4,6-trimethylphenyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

[(2,4,6-Trimethylphenyl)sulfonyl]indoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

According to the safety data sheet, 1-(mesitylsulfonyl)indoline is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Mechanism of Action

Target of Action

1-(Mesitylsulfonyl)indoline is a derivative of indoline, a heterocyclic compound that plays a significant role in medicinal chemistry . Indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotective effects .

Mode of Action

Indoline derivatives have been shown to exert neuroprotective effects by interacting with nmda-glun2b receptors . These interactions can lead to significant protective effects against oxidative stress-induced cell death .

Biochemical Pathways

Indole and its derivatives, including 1-(Mesitylsulfonyl)indoline, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biochemical pathways affected by these compounds involve various biological receptors and enzymes . .

Pharmacokinetics

Indoline structures are known to interact with the amino acid residues of proteins, which can influence their pharmacokinetic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility .

Result of Action

Indoline derivatives have been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . Specifically, some indoline derivatives have been found to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .

Action Environment

The action of 1-(Mesitylsulfonyl)indoline, like other indoline derivatives, can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of these compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trimethylphenyl)sulfonyl]indoline typically involves the reaction of indoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Indoline+2,4,6-Trimethylbenzenesulfonyl chlorideThis compound+HCl\text{Indoline} + \text{2,4,6-Trimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Indoline+2,4,6-Trimethylbenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Trimethylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4,6-Trimethylphenyl)sulfonyl]pyrrole
  • [(2,4,6-Trimethylphenyl)sulfonyl]benzene
  • [(2,4,6-Trimethylphenyl)sulfonyl]thiophene

Uniqueness

[(2,4,6-Trimethylphenyl)sulfonyl]indoline is unique due to the presence of the indoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12-10-13(2)17(14(3)11-12)21(19,20)18-9-8-15-6-4-5-7-16(15)18/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGNIJOTWKGGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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